![molecular formula C11H5ClF3N3S B11788098 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11788098.png)
6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[2,1-b][1,3,4]thiadiazole est un composé hétérocyclique qui contient un noyau imidazo[2,1-b][1,3,4]thiadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[2,1-b][1,3,4]thiadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de la 4-chlorobenzylamine avec l’anhydride trifluoroacétique pour former un intermédiaire, qui subit ensuite une cyclisation avec la thiourée en milieu acide pour donner le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation de la voie de synthèse afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[2,1-b][1,3,4]thiadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent conduire à la formation de thiols ou d’amines.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et l’acide m-chloroperbenzoïque.
Réduction : Les agents réducteurs tels que l’hydrure de lithium aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les nucléophiles comme les amines ou les thiols peuvent être utilisés en milieu basique.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut donner des sulfoxydes, tandis que la substitution peut introduire divers groupes fonctionnels sur le cycle phényle.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés uniques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mécanisme D'action
Le mécanisme d’action du 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[2,1-b][1,3,4]thiadiazole dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité et conduisant à des effets thérapeutiques. Les voies exactes impliquées nécessiteraient des études biochimiques détaillées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 6-(4-Chlorophényl)-2-méthylimidazo[2,1-b][1,3,4]thiadiazole
- 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[1,2-a][1,3,4]thiadiazole
Unicité
Le 6-(4-Chlorophényl)-2-(trifluorométhyl)imidazo[2,1-b][1,3,4]thiadiazole est unique en raison de la présence à la fois du groupe trifluorométhyle et du noyau imidazo[2,1-b][1,3,4]thiadiazole. Cette combinaison confère des propriétés chimiques et physiques spécifiques qui peuvent être avantageuses dans diverses applications, telles qu’une stabilité et une bioactivité accrues.
Propriétés
Formule moléculaire |
C11H5ClF3N3S |
|---|---|
Poids moléculaire |
303.69 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H |
Clé InChI |
MTKGTJVXLZFLMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Phenyl-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11788021.png)

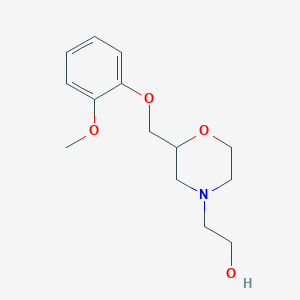
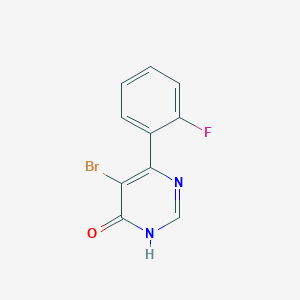


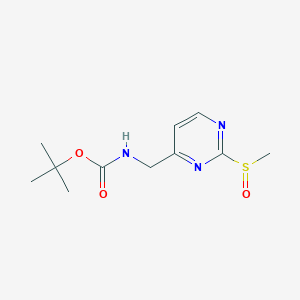
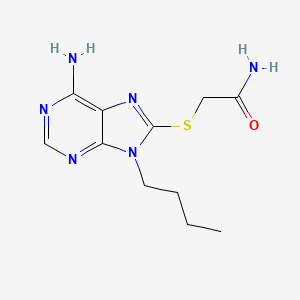

![3-Bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11788092.png)
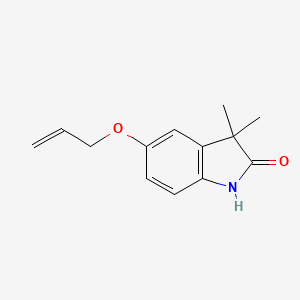
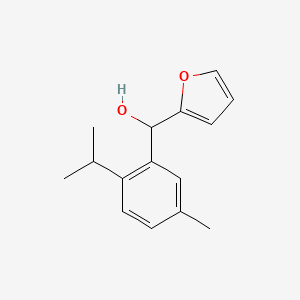
![5-Methylthieno[2,3-b]pyridin-2-amine hydrochloride](/img/structure/B11788116.png)
